molecular formula C19H19F3N2O2 B2563145 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2034405-98-4

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2563145
CAS No.: 2034405-98-4
M. Wt: 364.368
InChI Key: NXDUXGFVVLVRSM-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide ( 2034405-98-4) is a synthetic small molecule with a molecular formula of C19H19F3N2O2 and a molecular weight of 364.36 g/mol . This benzamide derivative features a hybrid structure incorporating a pyridine ring and a tetrahydropyran (oxan-4-yl) group, which may influence its physicochemical properties and biomolecular interactions . Compounds containing pyridine heterocycles are frequently explored in medicinal chemistry as bioisosteres for benzene rings, often aiming to improve pharmacokinetic properties and facilitate hydrogen bonding with biological targets . Similarly, the trifluoromethyl group is a common pharmacophore in drug discovery, known to enhance metabolic stability and membrane permeability . Researchers can acquire this compound for investigative purposes; it is available from suppliers like Life Chemicals in quantities ranging from 1mg to 75mg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)16-6-2-1-5-15(16)18(25)24-17(13-7-10-26-11-8-13)14-4-3-9-23-12-14/h1-6,9,12-13,17H,7-8,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDUXGFVVLVRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Benzamide Derivatives with Trifluoromethyl Groups

The trifluoromethyl group is a common feature in bioactive benzamides, influencing lipophilicity and binding affinity. Key analogs include:

Compound ID/Name Substituents Key Properties/Activities Reference
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide 4-Chlorophenyl, trifluoromethylpyridinyl High density (1.446 g/cm³), predicted pKa ~12.12; potential kinase inhibition
Compound 43 () Cyclobutylmethoxy, trifluoromethylpyridinyl, methylsulfonamido Melting point: 63–65°C; 72% yield; TRPV1 antagonist activity
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Piperazinyl, trifluoromethylpyridinyl Used as a synthetic intermediate; potential CNS-targeting applications

Comparison with Target Compound :

  • The target compound’s trifluoromethyl group on the benzamide core aligns with analogs in and , which exhibit roles in receptor antagonism and metabolic stability.
  • Unlike the chlorophenyl and pyridinyl substituents in , the target compound’s oxan-4-yl group may enhance solubility due to the tetrahydropyran’s polar oxygen atom .

Heterocyclic Hybrid Substituents

The oxan-4-yl and pyridin-3-yl hybrid side chain distinguishes the target compound from other benzamides. Relevant analogs include:

Compound ID/Name Heterocyclic Substituents Key Properties/Activities Reference
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Oxan-4-yl, thiazolyl, oxadiazolyl Nuclear receptor corepressor (NCOR2) interaction; HDAC10 inhibition
4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide Imidazolyl, pyridinyl, pyrimidinyl Crystalline dihydrate form (XRD peaks at 8.5°, 11.0°); kinase inhibitor

Comparison with Target Compound :

  • The oxan-4-yl group in the target compound and ’s analog both incorporate tetrahydropyran, but the thiazolyl and oxadiazolyl groups in may confer distinct electronic effects for protein binding.
  • The crystalline stability noted in suggests that the target compound’s oxan-4-yl substituent could similarly enhance crystallinity, aiding formulation.

Anti-Inflammatory and Analgesic Benzamides

While the target compound’s biological activity is unspecified, structurally related anti-inflammatory analogs include:

Compound ID/Name Substituents Key Properties/Activities Reference
N-(3,5-Bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide Imidazopyridinyl, trifluoromethyl High anti-inflammatory activity (vs. aspirin); IC50 < 1 µM
Compound 3a () Benzimidazolyl, chlorophenyl Significant analgesic effect (p < 0.05); low gastric toxicity

Comparison with Target Compound :

  • The pyridin-3-yl group in the target compound could mimic the imidazopyridinyl motif in , which is critical for binding inflammation-associated kinases.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The oxan-4-yl group likely improves water solubility compared to purely aromatic substituents (e.g., in ).
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in , suggesting prolonged half-life for the target compound.

Biological Activity

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and fungicidal applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight the efficacy of this compound.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of oxan derivatives with pyridine-linked moieties, followed by the introduction of a trifluoromethyl group on the benzamide structure. The chemical structure can be represented as follows:

CxHyF3NzOw\text{C}_{x}\text{H}_{y}\text{F}_{3}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww denote the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, respectively.

Insecticidal Activity

Recent studies have demonstrated that this compound exhibits significant insecticidal properties. For instance, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole were tested against mosquito larvae. The results indicated:

  • Compound 7a showed 100% larvicidal activity at 10 mg/L.
  • Even at lower concentrations (1 mg/L), it maintained a 40% larvicidal effect.

This suggests that structural modifications can enhance biological activity against specific insect targets .

Fungicidal Activity

The compound also demonstrated promising fungicidal activities. In tests against various fungi:

  • Compound 7h exhibited an inhibitory activity of 90.5% against Botrytis cinerea, outperforming conventional fungicides like fluxapyroxad (63.6%).

The results indicate that structural features significantly influence antifungal efficacy, with certain substituents enhancing activity against specific fungal strains .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and type of substituents on the benzamide structure play critical roles in determining biological activity. Notably:

  • Trifluoromethyl groups are associated with increased potency.
  • Pyridine linkages contribute to higher insecticidal and fungicidal activities.

Table 1 summarizes the biological activities of various derivatives based on structural modifications:

CompoundInsecticidal Activity (mg/L)Fungicidal Activity (%)
7a100% at 10 mg/L-
7h-90.5% against B. cinerea
7e-Moderate (40–45%) against Fusarium

Case Study 1: Larvicidal Efficacy

In a controlled study, this compound was tested for its larvicidal efficacy against Aedes aegypti. The study found that:

  • At concentrations above 10 mg/L, there was a significant reduction in larval survival rates.

This study underscores the potential for developing effective mosquito control agents from this class of compounds .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties against Alternaria solani. The compound showed:

  • An EC50 value of approximately 17.39 μg/mL , indicating strong inhibitory potential compared to standard treatments.

These findings highlight the therapeutic potential of this compound in agricultural applications .

Q & A

Q. What are the critical steps in synthesizing N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting a pyridine-oxane hybrid amine with 2-(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., CH₂Cl₂, 0–5°C) to form the benzamide backbone.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for enhanced purity .
  • Safety protocols : Hazard analysis for reagents like trifluoromethylbenzoyl chlorides (corrosive) and solvents (dichloromethane), requiring fume hoods and PPE .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the oxane-pyridine methyl bridge and trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C).
  • HPLC-MS : Purity assessment (>95%) and molecular weight verification (e.g., ESI-MS m/z calc. for C₂₁H₂₀F₃N₂O₂: 389.15) .
  • X-ray crystallography (if available): Resolves stereochemistry of the oxane-pyridine substituent .

Q. What safety precautions are necessary when handling this compound?

  • Mutagenicity : Ames testing for analogs shows low but non-zero mutagenic potential; use gloveboxes and avoid inhalation .
  • Decomposition : Some benzamide derivatives decompose upon heating; store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of pyridine-oxane amines with benzoyl chlorides?

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increase from 60% to 85%) .
  • Solvent effects : Replace CH₂Cl₂ with THF for better solubility of polar intermediates, reducing side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2h (e.g., 80°C, 150 W) while maintaining >90% yield .

Q. How should researchers address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Metabolic stability : Check for cytochrome P450 interactions (e.g., CYP3A4) using liver microsome assays, as metabolism may alter activity .
  • Structural analogs : Compare with N-[(5-(furan-3-yl)pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide () to isolate substituent-specific effects.

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), prioritizing residues like Lys721 for hydrogen bonding with the amide .
  • MD simulations : Assess stability of the oxane ring’s chair conformation in aqueous environments (AMBER force field) .
  • QSAR models : Correlate trifluoromethyl position (ortho vs. para) with logP and IC₅₀ values for lead optimization .

Methodological Recommendations

  • Contradiction resolution : Replicate assays in triplicate with blinded controls to minimize batch variability .
  • Scale-up synthesis : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., benzoyl chlorides) .
  • Data reporting : Include detailed spectral assignments (e.g., ¹H NMR coupling constants) to enable cross-lab reproducibility .

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